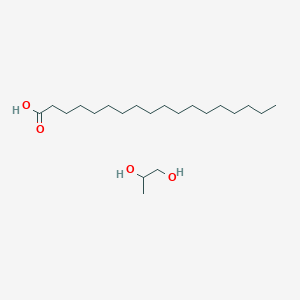

Octadecanoic acid;propane-1,2-diol

Description

Structure

2D Structure

Properties

IUPAC Name |

octadecanoic acid;propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h2-17H2,1H3,(H,19,20);3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJFUXWBBHIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323-39-3 | |

| Record name | Prostearin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Propylene Glycol Stearate: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties of propylene glycol stearate, a versatile excipient used extensively in the pharmaceutical, cosmetic, and food industries. This document outlines its synthesis, physical and chemical characteristics, and the analytical methodologies used for its evaluation.

Chemical and Physical Properties

Propylene glycol stearate is commercially available as a mixture of mono- and diesters of propylene glycol and stearic acid.[1] The ratio of monoesters to diesters can vary, which influences the physical and chemical properties of the final product.[2] It is typically a white to cream-colored waxy solid with a faint fatty odor and taste.[3][4]

General Properties

| Property | Value | References |

| Chemical Name | Propylene Glycol Monostearate; 2-Hydroxypropyl octadecanoate | [5] |

| CAS Number | 1323-39-3 | [5] |

| Molecular Formula | C21H42O3 | [5] |

| Molecular Weight | 342.56 g/mol | [5][6] |

Physical Properties

The physical properties of propylene glycol stearate can vary depending on its composition, particularly the ratio of monoesters to diesters.

| Property | Value Range | References |

| Appearance | White to cream-colored waxy solid, beads, or flakes | [3][7] |

| Melting Point | 35 - 54 °C | [2][6] |

| Boiling Point | ~447 - 448 °C @ 760 mmHg | [6][7] |

| Density | ~0.88 - 0.9 g/cm³ | |

| Flash Point | ~166.67 °C | [7] |

Solubility and Emulsifying Properties

Propylene glycol stearate is a non-ionic surfactant.[7] Its solubility is a key factor in its application as an emulsifier and emollient.

| Solvent | Solubility | References |

| Water | Insoluble | [5][7] |

| Ethanol | Soluble | [5][7] |

| Mineral Oil | Soluble | [7][8] |

| Acetone | Soluble | [7][8] |

| Chloroform | Soluble | [7][8] |

The Hydrophilic-Lipophilic Balance (HLB) value for propylene glycol monostearate is approximately 3.4 to 3.8, making it a suitable emulsifier for water-in-oil (W/O) emulsions.[9][10]

Chemical Structure

Propylene glycol stearate consists of a propylene glycol backbone esterified with one or two stearic acid molecules. The monostearate can exist as two positional isomers: 1-monostearate and 2-monostearate. The distearate is the 1,2-distearate form.

Synthesis of Propylene Glycol Stearate

Propylene glycol stearate is commercially produced through two primary methods: direct esterification and transesterification.[10]

Direct Esterification

The most common method involves the direct reaction of stearic acid with propylene glycol at elevated temperatures (160-180°C) and under vacuum, typically in the presence of an acid or base catalyst.[8][10]

Transesterification

This method involves the reaction of propylene glycol with a triglyceride source of stearic acid, such as hydrogenated vegetable oil, in the presence of a catalyst.[7]

Chemical Reactivity and Stability

Propylene glycol stearate is stable under normal storage conditions. However, it can undergo hydrolysis under extreme pH conditions or elevated temperatures. Thermal decomposition of the propylene glycol moiety can begin at temperatures around 160°C, leading to the formation of aldehydes such as formaldehyde, acetaldehyde, and propanal.[4][11]

Key Chemical Parameters and Experimental Protocols

The quality and purity of propylene glycol stearate are often assessed by determining its saponification value and hydroxyl value.

Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.[9] For propylene glycol monostearate, the saponification value typically ranges from 155 to 165.[2]

Experimental Protocol for Saponification Value (Based on USP <401> and ASTM D5558): [8][12]

-

Sample Preparation: Accurately weigh 1.5 to 2 g of the propylene glycol stearate into a 250-mL flask.

-

Saponification: Add 25.0 mL of 0.5 N alcoholic potassium hydroxide. Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling the contents frequently.

-

Titration: Add 1 mL of phenolphthalein indicator to the hot solution and immediately titrate the excess KOH with 0.5 N hydrochloric acid.

-

Blank Determination: Perform a blank titration with all reagents except the sample.

-

Calculation: The saponification value is calculated using the following formula: Saponification Value = [(B - S) x N x 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Hydroxyl Value

The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.[7] For propylene glycol monostearate, the hydroxyl value is typically between 160 and 175.[2]

Experimental Protocol for Hydroxyl Value (Based on AOCS Official Method Cd 13-60): [5][6]

-

Sample Preparation: Accurately weigh an appropriate amount of the sample (e.g., 2 g for a hydroxyl value of 100-200) into a 250-mL Erlenmeyer flask.

-

Acetylation: Pipette 5.0 mL of pyridine-acetic anhydride reagent into the flask. Swirl to mix and attach a reflux condenser. Heat on a steam bath for 1 hour.

-

Hydrolysis: Add 10 mL of water through the condenser and heat on the steam bath for an additional 10 minutes. Cool the flask to room temperature.

-

Titration: Add 15 mL of neutralized n-butanol and a few drops of phenolphthalein indicator. Titrate with 0.5 M ethanolic potassium hydroxide to a faint pink endpoint.

-

Blank Determination: Perform a blank determination with all reagents except the sample.

-

Calculation: The hydroxyl value is calculated using the following formula: Hydroxyl Value = {[(B - S) x N x 56.1] / W} + Acid Value Where:

-

B = volume of KOH solution used for the blank (mL)

-

S = volume of KOH solution used for the sample (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Acid Value = a separately determined acid value of the substance.

-

Applications in Research and Drug Development

The chemical properties of propylene glycol stearate make it a valuable excipient in various pharmaceutical formulations.

Its primary functions in drug development include:

-

Emulsifying Agent: Due to its low HLB value, it is an effective emulsifier for creating stable water-in-oil emulsions, which are common in topical and transdermal drug delivery systems.[13]

-

Solubilizer: It can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Emollient and Skin Conditioning Agent: In topical formulations, it forms an occlusive layer on the skin, reducing water loss and improving skin hydration.[13]

-

Viscosity Modifier: It contributes to the desired consistency and texture of creams and ointments.[12]

Conclusion

Propylene glycol stearate is a multifunctional excipient with well-defined chemical and physical properties. A thorough understanding of these properties, including its synthesis, purity, and stability, is crucial for its effective application in pharmaceutical and cosmetic product development. The standardized analytical methods outlined in this guide provide a framework for the quality control and characterization of this important material.

References

- 1. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]

- 2. Propylene Glycol Monostearate [drugfuture.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. espublisher.com [espublisher.com]

- 5. scribd.com [scribd.com]

- 6. library.aocs.org [library.aocs.org]

- 7. Hydroxyl Value of Fatty Oils and Alcohols [library.aocs.org]

- 8. scribd.com [scribd.com]

- 9. Saponification value - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. <401> FATS AND FIXED OILS [drugfuture.com]

- 13. library.aocs.org [library.aocs.org]

Synthesis of Propylene Glycol Monostearate from Stearic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propylene glycol monostearate (PGMS), a widely used emulsifier and stabilizer in the food, pharmaceutical, and cosmetic industries.[1][2] The document details the primary synthesis methodologies, experimental protocols, and purification techniques, with a focus on the direct esterification of stearic acid and propylene glycol. Quantitative data from various synthesis approaches are summarized for comparative analysis.

Introduction to Propylene Glycol Monostearate

Propylene glycol monostearate (PGMS) is a lipophilic emulsifier belonging to the class of propylene glycol esters of fatty acids.[2] It is a mixture of the mono- and di-esters of propylene glycol with stearic and palmitic acids, with the monoester form being the functionally active component responsible for its excellent foaming and emulsifying properties.[3] The monoester content is a critical quality parameter, with higher concentrations leading to better performance.[4] PGMS is valued for its ability to stabilize foams and emulsions, making it a key ingredient in cake batters, whipped toppings, and non-dairy creamers.[1][2]

Synthesis Methodologies

The industrial production of propylene glycol monostearate is primarily achieved through two chemical pathways:

-

Direct Esterification: This method involves the direct reaction of stearic acid with propylene glycol, typically in the presence of a catalyst.[4][5][6][7] This process can yield a product with a monoester content of approximately 55-60%, with the remainder being diesters and unreacted starting materials.[7]

-

Transesterification: This process involves the reaction of triglycerides (fats and oils) with propylene glycol.[4][6] While often more economical due to the lower cost of triglycerides compared to fatty acids, the resulting product is a more complex mixture containing mono- and diglycerides in addition to PGMS.[6]

This guide will focus on the direct esterification method.

Chemical Reaction Pathway

The synthesis of propylene glycol monostearate from stearic acid is a reversible esterification reaction. Stearic acid reacts with one of the hydroxyl groups of propylene glycol to form propylene glycol monostearate and water. A secondary reaction can occur where a second molecule of stearic acid reacts with the remaining hydroxyl group of the monoester to form propylene glycol distearate.

Caption: Chemical reaction pathway for the synthesis of PGMS.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of high-purity PGMS. The following protocols are based on established methodologies.

Direct Esterification Using a Basic Catalyst

This protocol outlines a common industrial process for PGMS synthesis.[4]

Materials:

-

1,2-Propanediol (Propylene Glycol)

-

Stearic Acid

-

Base Catalyst (e.g., Sodium Hydroxide, Potassium Carbonate)[4]

-

Phosphoric Acid (for neutralization)[4]

Equipment:

-

Jacketed glass reactor with mechanical stirrer, thermometer, and vacuum connection

-

Heating mantle

-

Vacuum pump

-

Distillation apparatus

Procedure:

-

Pre-treatment: Heat and filter the 1,2-propanediol and stearic acid separately to melt and remove any impurities.[4]

-

Reaction Setup: Charge the reactor with the filtered 1,2-propanediol.

-

Catalyst Addition: Add the base catalyst (e.g., 0.10-0.30% of the 1,2-propanediol weight) to the reactor and stir for 25-35 minutes.[4]

-

Esterification: Introduce the molten stearic acid into the reactor. A molar ratio of 1,2-propanediol to stearic acid of (2-4):1 is recommended.[4] Heat the reaction mixture to 160-180°C under a vacuum of 0.06-0.08 MPa.[4] Maintain these conditions for 2-4 hours.[4]

-

Neutralization: After the esterification is complete, cool the mixture to 140-150°C and add phosphoric acid (0.15-0.35% of the 1,2-propanediol weight) to neutralize the catalyst.[4] Allow the neutralization to proceed for 0.5-1 hour.[4]

-

Crude Product Separation: The resulting product is a crude ester mixture.

Direct Esterification Using an Acidic Catalyst

An alternative method utilizes an acid catalyst.[5]

Materials:

Equipment:

-

Three-necked flask with a Dean-Stark apparatus, condenser, and stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: Charge the flask with propylene glycol and stearic acid in the desired molar ratio (e.g., 1:1 for monoester).[5]

-

Catalyst and Solvent Addition: Add p-toluene sulfonic acid (as catalyst) and xylene (as a solvent to aid in water removal).[5]

-

Esterification: Heat the mixture with continuous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.[5]

-

Reaction Monitoring: The reaction is complete when the theoretical amount of water has been collected.

Data Presentation

The following tables summarize key quantitative data for the synthesis of propylene glycol monostearate.

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Basic Catalysis[4] | Acidic Catalysis[5] | Enzymatic Catalysis[7] |

| Reactants | 1,2-Propanediol, Stearic Acid | Propylene Glycol, Stearic Acid | Propylene Glycol, Fatty Acid Material |

| Catalyst | Sodium Hydroxide, Potassium Carbonate, etc. | p-Toluene Sulfonic Acid | Lipase |

| Molar Ratio (Glycol:Acid) | (2-4):1 | 1:1 (for monoester) | Not specified |

| Temperature | 160-180°C | Not specified | Not specified, but heating is involved |

| Pressure | 0.06-0.08 MPa (Vacuum) | Atmospheric | Not specified |

| Reaction Time | 2-4 hours | Not specified | Not specified |

| Purity of Final Product | >99% (after distillation) | Not specified | 40-70% PGMEs |

Purification

The crude product from the synthesis is a mixture of monoesters, diesters, unreacted starting materials, and catalyst residues.[4] Purification is essential to obtain high-purity PGMS.

5.1. Distillation

-

Vacuum Distillation: This is a common method to separate the desired monoester from the other components. For propylene glycol monostearate, a distillation temperature range of 190 to 250°C is preferred.[8]

-

Molecular Distillation: This technique is particularly effective for separating monoesters from diesters and can yield a product with over 90% purity.[4] A patent describes a four-stage distillation process to achieve a purity of over 99%.[4]

Analysis and Characterization

The quality and purity of the synthesized PGMS are determined using various analytical methods.

-

Acid Value: This measures the amount of free fatty acids remaining in the product. An acid value of not more than 4 is generally acceptable.[3]

-

Monoester Content: The percentage of propylene glycol monoesters is a critical parameter. Pharmacopoeial standards require not less than 90.0% monoesters of saturated fatty acids.[3]

-

Gas Chromatography (GC): GC is the primary method for quantifying the monoester, diester, and free propylene glycol content in the final product.[9][10]

-

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used to confirm the chemical structure of the synthesized esters.[5]

Experimental and Logic Diagrams

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of PGMS.

Caption: General workflow for PGMS synthesis and purification.

Key Reaction Variable Relationships

The efficiency of the esterification reaction is influenced by several interconnected variables.

Caption: Relationship between key variables in PGMS synthesis.

Conclusion

The synthesis of propylene glycol monostearate from stearic acid via direct esterification is a well-established industrial process. Control over reaction parameters such as temperature, catalyst concentration, reactant molar ratio, and pressure is critical to maximizing the yield of the desired monoester. Subsequent purification, typically through vacuum or molecular distillation, is necessary to achieve the high purity required for food and pharmaceutical applications. The analytical techniques outlined in this guide are essential for quality control and ensuring the final product meets regulatory standards. This comprehensive guide serves as a valuable resource for professionals involved in the research, development, and production of propylene glycol monostearate.

References

- 1. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]

- 2. chemvera.com [chemvera.com]

- 3. Propylene Glycol Monostearate [drugfuture.com]

- 4. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 7. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]

- 8. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]

- 9. fao.org [fao.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physical Characteristics of Octadecanoic Acid and Propane-1,2-diol Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esters of octadecanoic acid (stearic acid) and propane-1,2-diol (propylene glycol) are widely utilized as excipients in the pharmaceutical, cosmetic, and food industries.[1] These non-ionic surfactants, primarily propylene glycol monostearate and propylene glycol distearate, serve critical functions as emulsifiers, stabilizers, emollients, and viscosity-controlling agents.[1][2] Their efficacy in these roles is intrinsically linked to their physical characteristics. A thorough understanding of these properties is therefore essential for formulation scientists and researchers in drug development to optimize product performance, stability, and delivery.

This technical guide provides a comprehensive overview of the core physical characteristics of propylene glycol monostearate and distearate. It presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations of their functional roles and characterization workflow.

Data Presentation: Physical Properties

The following table summarizes the key physical characteristics of propylene glycol monostearate and propylene glycol distearate, facilitating a clear comparison of their properties.

| Physical Property | Propylene Glycol Monostearate | Propylene Glycol Distearate |

| Appearance | White to light yellow waxy solid, flakes, or powder[3][4] | White or off-white waxy solid, flakes, powder, or pearls[3][5] |

| Molecular Formula | C₂₁H₄₂O₃[3] | C₃₉H₇₆O₄[6] |

| Molecular Weight | 342.56 g/mol | 609.03 g/mol [7] |

| Melting Point | 35 - 45 °C[8] | 50 - 60 °C[5] |

| Boiling Point | ~447 °C @ 760 mmHg | ~640.45 °C @ 760 mmHg (estimated)[9] |

| Density | ~0.88 - 0.909 g/cm³[7][10] | ~0.896 - 1.09 g/cm³[3][7] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ethyl acetate, and chloroform.[10] Dispersible in hot water with a surfactant.[10] | Insoluble in water; soluble in organic solvents like ethanol and acetone.[4][5] |

| HLB Value | 3.4 - 4.0[11] | ~1.8 - 3.4 |

Experimental Protocols

The determination of the physical characteristics presented above relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and characterize the thermal transitions of a substance.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the propylene glycol ester is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). The initial and final temperatures are set to encompass the expected melting range of the sample, with a controlled heating rate, typically 10°C/min. An inert nitrogen atmosphere is maintained to prevent oxidation.

-

Measurement: The sample and reference pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: A thermogram is generated, plotting heat flow against temperature. The melting point is determined as the peak temperature of the endothermic melting transition.

Solubility Determination by Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

Methodology:

-

Sample Preparation: An excess amount of the propylene glycol ester is added to a known volume of the desired solvent (e.g., water, ethanol, isopropyl myristate) in a sealed, screw-cap vial or flask.[13]

-

Equilibration: The mixture is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[13] The temperature is maintained at a specific value, for instance, 25°C or 37°C.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

-

Quantification: The concentration of the dissolved ester in the clear supernatant or filtrate is determined using a suitable analytical technique. For these esters, which lack a strong chromophore, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) is typically employed. A calibration curve is constructed using standard solutions of known concentrations to quantify the solubility.

Viscosity Measurement by Rotational Viscometer

The viscosity of propylene glycol esters, particularly in their molten state or as part of a formulation, is determined using a rotational viscometer.

Methodology:

-

Sample Preparation: The sample is prepared by melting the solid ester at a controlled temperature above its melting point or by preparing a formulation containing the ester. Ensure the sample is free of air bubbles.[14]

-

Instrument Setup: A rotational viscometer is equipped with a suitable spindle geometry (e.g., cone-and-plate or concentric cylinder) based on the expected viscosity of the sample.[15][16] The instrument is calibrated, and the temperature of the sample is precisely controlled using a water bath or Peltier system.[17]

-

Measurement: The spindle is immersed in the sample to the specified depth. The spindle is then rotated at a series of controlled speeds (shear rates). The instrument measures the torque required to rotate the spindle at each speed.[14][17]

-

Data Analysis: The viscosity is calculated from the measured torque, the rotational speed, and the calibration constants of the spindle. For non-Newtonian fluids, viscosity is often reported as a function of the shear rate.

Mandatory Visualizations

Role of Propane-1,2-diol Esters in Pharmaceutical Formulations

Caption: Role of propane-1,2-diol esters in enhancing drug formulation and delivery.

Experimental Workflow for Physical Characterization

Caption: Experimental workflow for the physical characterization of propane-1,2-diol esters.

Conclusion

The physical characteristics of octadecanoic acid and propane-1,2-diol esters, namely propylene glycol monostearate and distearate, are fundamental to their application in pharmaceutical and cosmetic formulations. Their distinct melting points, solubility profiles, and viscosity-modifying properties dictate their suitability for various dosage forms and delivery systems. The application of standardized experimental protocols, such as DSC, the shake-flask method, and rotational viscometry, ensures accurate and reproducible characterization of these critical excipients. This in-depth understanding enables researchers and formulation scientists to leverage the unique properties of these esters to develop stable, effective, and high-quality products. The provided visualizations offer a clear depiction of their functional roles and a logical workflow for their physical analysis, serving as a valuable resource for professionals in the field.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. altmeyers.org [altmeyers.org]

- 3. What is Propylene Glycol Distearate - Properties & Specifications [filim-chemical.com]

- 4. Propylene Glycol Distearate Supplier & Manufacturer in China | High Purity PGDS for Cosmetics & Industrial Use [filim-chemical.com]

- 5. Buy Propylene glycol distearate (EVT-403759) | 6182-11-2 [evitachem.com]

- 6. Propylene glycol 1,2-distearate | C39H76O4 | CID 110800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS # 6182-11-2, Propylene Glycol Distearate: more information. [ww.chemblink.com]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 9. propylene glycol distearate, 6182-11-2 [thegoodscentscompany.com]

- 10. View Attachment [cir-reports.cir-safety.org]

- 11. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. scribd.com [scribd.com]

- 15. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. worldoftest.com [worldoftest.com]

- 17. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

The Solubility of Propylene Glycol Distearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propylene Glycol Distearate (PGDS) is a diester of propylene glycol and stearic acid, widely utilized across the pharmaceutical, cosmetic, and food industries for its properties as an emulsifier, stabilizer, emollient, and viscosity-controlling agent.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is paramount for formulation development, particularly in the creation of topical and transdermal drug delivery systems where it can also function as a penetration enhancer. This technical guide provides an in-depth overview of the solubility of Propylene Glycol Distearate, detailed experimental protocols for solubility determination, and a visualization of its role in enhancing skin permeation.

Physicochemical Properties of Propylene Glycol Distearate

Propylene Glycol Distearate is typically a white to off-white waxy solid at room temperature, with a melting point ranging from 55°C to 60°C.[4] It is practically insoluble in water but demonstrates solubility in a range of organic solvents.[1][5]

Quantitative Solubility Data

| Solvent Class | Solvent | Solubility | Temperature |

| Alcohols | Ethanol | Soluble[1] | Not Specified |

| Isopropanol | Soluble | Not Specified | |

| Methanol | Soluble[6] | Not Specified | |

| Esters | Ethyl Acetate | Soluble[5] | Not Specified |

| Isopropyl Myristate | Soluble[5] | Not Specified | |

| Ketones | Acetone | Soluble[1][5] | Not Specified |

| Chlorinated Solvents | Chloroform | Soluble[5] | Not Specified |

| Other Chlorinated Hydrocarbons | Soluble[5] | Not Specified | |

| Hydrocarbons | Benzene | Soluble[5] | Not Specified |

| Toluene | Soluble[6] | Not Specified | |

| Oils | Mineral Oil | Soluble[5] | Not Specified |

| Fixed Oils | Soluble[5] | Not Specified | |

| Hot Cottonseed Oil | Soluble[5] | Not Specified | |

| Peanut Oil | Soluble[5] | Not Specified | |

| Ethers | Diethyl Ether | Soluble[5] | Not Specified |

| Aqueous Systems | Water | Insoluble[1][5] | Not Specified |

Experimental Protocol: Determination of the Solubility of Propylene Glycol Distearate

The following protocol outlines a detailed methodology for the quantitative determination of the solubility of Propylene Glycol Distearate, a waxy solid, in an organic solvent. This method is based on the principle of isothermal equilibrium.

Objective: To determine the saturation solubility of Propylene Glycol Distearate in a given organic solvent at a specified temperature.

Materials:

-

Propylene Glycol Distearate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Propylene Glycol Distearate to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Continuously agitate the samples using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation of the solute.

-

Immediately filter the withdrawn sample through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the Propylene Glycol Distearate (e.g., 60-70°C).

-

Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dried Propylene Glycol Distearate residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Propylene Glycol Distearate by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/L, using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent withdrawn (mL)) * 100

-

-

Data Reporting:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation at the specified temperature.

-

Visualization of the Role of Propylene Glycol Esters in Skin Permeation

Propylene Glycol Distearate, along with other propylene glycol esters, is known to act as a chemical penetration enhancer in topical and transdermal drug delivery systems. Its mechanism of action primarily involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This facilitates the permeation of active pharmaceutical ingredients (APIs).

Caption: Mechanism of PGDS as a skin permeation enhancer.

The diagram illustrates how Propylene Glycol Distearate interacts with the stratum corneum. By inserting itself into the lipid bilayer, it disrupts the organized structure, increasing the fluidity of the lipid tails and creating more permeable regions. This altered barrier function allows for enhanced partitioning and diffusion of active pharmaceutical ingredients through the skin into the deeper dermal layers.

Conclusion

Propylene Glycol Distearate exhibits solubility in a variety of organic solvents, a characteristic that is fundamental to its application in pharmaceutical and cosmetic formulations. While precise quantitative solubility data remains sparse in the public domain, the provided qualitative information and the detailed experimental protocol offer a solid foundation for formulation scientists. Furthermore, its role as a skin permeation enhancer, visualized through its mechanism of action, highlights its importance in the development of effective topical and transdermal drug delivery systems. Further research to quantify the solubility of Propylene Glycol Distearate in a broader range of solvents at various temperatures would be of significant value to the scientific community.

References

- 1. Buy Propylene glycol distearate (EVT-403759) | 6182-11-2 [evitachem.com]

- 2. farmoganic.com [farmoganic.com]

- 3. incibeauty.com [incibeauty.com]

- 4. What is Propylene Glycol Distearate - Properties & Specifications [filim-chemical.com]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

The Intricacies of Esterification: A Technical Guide to the Synthesis of Propylene Glycol Stearate

For Researchers, Scientists, and Drug Development Professionals

The esterification of stearic acid with propylene glycol is a cornerstone reaction in the synthesis of propylene glycol stearates, a class of non-ionic surfactants with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Their utility as emulsifiers, stabilizers, and emollients is dictated by the precise ratio of mono- and di-esters in the final product. A thorough understanding of the reaction mechanism and its kinetics is paramount for controlling the product composition and optimizing manufacturing processes. This technical guide provides an in-depth exploration of the core principles governing this esterification, complete with detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their work.

Core Reaction Mechanism: A Tale of Two Pathways

The synthesis of propylene glycol stearates—primarily propylene glycol monostearate (PGMS) and propylene glycol distearate (PGDS)—is typically achieved through two principal chemical routes: direct esterification and transesterification.[1][2]

1. Direct Esterification: This is the most common method, involving the direct reaction of stearic acid with propylene glycol at elevated temperatures, typically in the presence of a catalyst.[3][4] The reaction proceeds in a stepwise manner. In the first step, one molecule of stearic acid reacts with a hydroxyl group of propylene glycol to form propylene glycol monostearate and a molecule of water. In the second step, a second molecule of stearic acid can react with the remaining hydroxyl group of the monostearate to yield propylene glycol distearate and another molecule of water.

The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester products. This is often achieved by conducting the reaction under vacuum or by using a Dean-Stark apparatus to azeotropically remove the water as it is formed.

2. Transesterification: An alternative route involves the reaction of propylene glycol with a triglyceride of stearic acid (tristearin), commonly found in vegetable oils and animal fats.[5][6] This reaction, also catalyzed, results in a mixture of propylene glycol mono- and di-esters, as well as mono- and diglycerides.[1] The choice between direct esterification and transesterification often depends on the relative cost and availability of the raw materials.[7]

Catalysis: The Engine of the Reaction

The esterification of stearic acid with propylene glycol is kinetically slow and requires a catalyst to proceed at a practical rate. Both acid and base catalysts are employed, each influencing the reaction mechanism and potentially the final product distribution.

-

Acid Catalysis: Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and solid super-strong acids, are commonly used.[3] The mechanism involves the protonation of the carbonyl oxygen of the stearic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the propylene glycol.

-

Base Catalysis: Base catalysts, including potassium hydroxide, sodium carbonate, and sodium hydroxide, are also effective.[3][8] The mechanism under basic conditions typically involves the deprotonation of the propylene glycol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the stearic acid.

The selection of the catalyst can impact reaction time and temperature, as well as the selectivity towards mono- or di-esters.

Quantitative Data on Reaction Parameters

The yield and composition of the propylene glycol stearate product are highly dependent on the reaction conditions. The following tables summarize key quantitative data compiled from various sources.

| Parameter | Value | Catalyst | Reference(s) |

| Temperature | 160-180 °C | Base (Sodium Hydroxide, Sodium Carbonate) | [3] |

| 230-270 °C | Acid | ||

| Pressure | 0.06-0.08 MPa (Vacuum) | Base | [3] |

| 2-5 atm | Potassium Hydroxide (with Propylene Oxide) | [9] | |

| Molar Ratio (Propylene Glycol:Stearic Acid) | 2:1 to 4:1 | Base | [3] |

| Catalyst Concentration | 0.10-0.30% (of Propylene Glycol weight) | Base | [3] |

| 1.5% (of fatty acid weight) | Potassium Hydroxide | [9] | |

| Reaction Time | 2-4 hours | Base | [3] |

Table 1: Typical Reaction Conditions for Direct Esterification

| Property | Propylene Glycol Monostearate | Reference(s) |

| Acid Value | Not more than 4 | |

| Saponification Value | 155 - 165 | |

| Hydroxyl Value | 160 - 175 |

Table 2: Typical Physicochemical Properties of Propylene Glycol Monostearate

Experimental Protocols

Accurate characterization of the reactants and products is essential for process control and quality assurance. The following are detailed methodologies for key experiments.

Synthesis of Propylene Glycol Monostearate (Illustrative Laboratory Scale)

Materials:

-

1,2-Propanediol (Propylene Glycol)

-

Stearic Acid

-

Sodium Hydroxide (Catalyst)

-

Phosphoric Acid (for neutralization)

-

Three-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Vacuum pump

-

Condenser

Procedure:

-

Melt the stearic acid and 1,2-propanediol separately and filter them.

-

Charge the 1,2-propanediol into the three-necked flask.

-

Add the base catalyst (e.g., 0.20% of the 1,2-propanediol weight) and stir for 30 minutes.[3]

-

Add the molten stearic acid to the reactor.

-

Heat the mixture to the reaction temperature (e.g., 180 °C) under vacuum (e.g., 0.06 MPa).[3]

-

Maintain the reaction for a specified time (e.g., 2 hours), with continuous stirring and removal of water.[3]

-

After the reaction is complete, cool the mixture to 140-150 °C and neutralize the catalyst by adding phosphoric acid.[3]

-

Stir the mixture for 30-60 minutes to ensure complete neutralization.[3]

-

The resulting crude ester can be further purified by distillation.

Analytical Methods for Product Characterization

1. Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the sample.[2] It is a measure of the unreacted stearic acid remaining in the product.

Procedure (based on Titration):

-

Accurately weigh approximately 1-2 g of the sample into a conical flask.

-

Dissolve the sample in a suitable neutralized solvent (e.g., a mixture of ethanol and ether).[8]

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 N) until a faint pink color persists for at least 30 seconds.[2][8]

-

Perform a blank titration on the solvent.

-

Calculate the acid value using the following formula: Acid Value = (V - Vb) * N * 56.1 / W Where:

-

V = volume of KOH solution used for the sample (mL)

-

Vb = volume of KOH solution used for the blank (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

2. Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free acids in one gram of the sample.[10]

Procedure (based on Reflux and Titration):

-

Accurately weigh about 2 g of the sample into a flask.[11]

-

Add a known excess of standardized alcoholic potassium hydroxide solution (e.g., 25.0 mL of 0.5 N).[11]

-

Attach a reflux condenser and heat the flask on a water bath for 1 hour.[11][12]

-

Allow the solution to cool and add a few drops of phenolphthalein indicator.[11]

-

Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 N).[11]

-

Perform a blank determination under the same conditions.[11]

-

Calculate the saponification value using the following formula: Saponification Value = (Vb - V) * N * 56.1 / W Where:

-

Vb = volume of HCl solution used for the blank (mL)

-

V = volume of HCl solution used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

3. Determination of Hydroxyl Value

The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the sample. It is an indicator of the amount of free propylene glycol and propylene glycol monostearate.

Procedure (Method B - Acetylation):

-

Accurately weigh a specified amount of the sample into an acetylation flask.

-

Add a precise volume of a pyridine-acetic anhydride reagent.

-

Heat the flask in a water bath for 1 hour.

-

Cool the flask and add water to hydrolyze the excess acetic anhydride.

-

Add phenolphthalein indicator and titrate with a standardized solution of ethanolic potassium hydroxide (e.g., 0.5 N).

-

Perform a blank determination.

-

Calculate the hydroxyl value, correcting for the acid value of the sample.

4. Gas Chromatography (GC) Analysis

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for the quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of propylene glycol, stearic acid, propylene glycol monostearate, and propylene glycol distearate.

Procedure Outline:

-

Sample Preparation: The sample is typically derivatized (e.g., silylation) to increase the volatility of the components. An internal standard is added for accurate quantification.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The components are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components are detected by the FID.

-

Quantification: The peak areas of the components are compared to that of the internal standard to determine their concentrations.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway for the direct esterification of stearic acid with propylene glycol.

Caption: General experimental workflow for the synthesis and analysis of propylene glycol stearate.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.seafdec.org [repository.seafdec.org]

- 3. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 4. Propylene Glycol Monostearate [drugfuture.com]

- 5. <401> FATS AND FIXED OILS [drugfuture.com]

- 6. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Aquadocs Repository [aquadocs.org]

- 9. Determination of Esters | Pharmaguideline [pharmaguideline.com]

- 10. digicollections.net [digicollections.net]

- 11. fao.org [fao.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Hydrophilic-lipophilic balance (HLB) of propylene glycol esters

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Propylene Glycol Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of propylene glycol esters, crucial surfactants in the pharmaceutical and cosmetic industries. Propylene glycol esters are nonionic surfactants widely used as emulsifiers, solubilizers, and penetration enhancers in various formulations.[1] Their effectiveness is largely determined by their HLB value, which indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This guide will delve into the theoretical and experimental determination of HLB, provide a compilation of HLB values for various propylene glycol esters, and discuss their application in drug delivery.

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a scale from 0 to 20 that categorizes surfactants based on their affinity for water or oil.[2] Surfactants with a low HLB value are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with a high HLB value are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[3] The HLB value is a critical parameter in formulation development, as it helps in selecting the appropriate emulsifier to achieve a stable emulsion.[3]

Quantitative Data: HLB Values of Propylene Glycol Esters

The HLB of propylene glycol esters varies depending on the fatty acid chain length and the degree of esterification (mono- or di-ester). The following table summarizes the HLB values for a range of propylene glycol esters.

| Propylene Glycol Ester | Chemical Name | HLB Value | Reference(s) |

| Propylene Glycol Monostearate | Propylene Glycol Monostearate | ~3.4 - 3.8 | [4][5] |

| Propylene Glycol Monolaurate | Propylene Glycol Monolaurate | ~3.0 - 4.7 | [5][6][7] |

| Propylene Glycol Monocaprylate | Propylene Glycol Monocaprylate | ~5.0 | [5] |

| Propylene Glycol Monooleate | Propylene Glycol Monooleate | Not explicitly found | |

| Propylene Glycol Dicaprylate/Dicaprate | Propylene Glycol Dicaprylate/Dicaprate | ~1.0 | [5] |

| Propylene Glycol Isostearate | Propylene Glycol Isostearate | ~2.5 | [8] |

| Propylene Glycol Mono and Dicaprylate | Propylene Glycol Mono and Dicaprylate | ~6.0 | [5] |

Experimental Protocols for HLB Determination

The HLB of a surfactant can be determined theoretically or experimentally.

Theoretical Calculation Methods

Two primary methods for calculating the HLB of non-ionic surfactants were developed by Griffin and later by Davies.

Griffin's method, developed in 1949, is based on the molecular weight of the hydrophilic portion of the surfactant molecule.[2][9]

Formula: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.[2]

For esters of polyhydric alcohols like propylene glycol, a simplified formula can be used:

Formula: HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.[6]

Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different chemical groups within the surfactant molecule.[2] This method considers the contribution of both hydrophilic and lipophilic groups.

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Each chemical group is assigned a specific number. For example:

-

-CH-, -CH2-, -CH3, =CH- are lipophilic groups.

-

-OH, -COOH, -COO- are hydrophilic groups.

Experimental Determination of Required HLB (rHLB)

The required HLB (rHLB) of an oil phase is the HLB value of the emulsifier system that provides the most stable emulsion for that specific oil. This is often determined experimentally by preparing a series of emulsions.[4]

This protocol outlines a systematic approach to determine the rHLB of an oil or oil blend using the emulsion stability method.

Materials and Equipment:

-

Oil phase to be tested

-

Distilled water

-

A pair of non-ionic surfactants with known low and high HLB values (e.g., Span 60 with HLB = 4.7 and Tween 60 with HLB = 14.9). It is recommended to use a matched pair of surfactants from the same chemical class (e.g., both stearates).[4]

-

Beakers or other suitable containers

-

Heating plate with magnetic stirrer

-

Homogenizer (e.g., high-shear mixer or sonicator)

-

Graduated cylinders or test tubes for stability observation

-

Microscope for droplet size analysis (optional)

Procedure:

-

Preparation of Emulsifier Blends:

-

Prepare a series of emulsifier blends with varying HLB values. For example, to cover an HLB range from 6 to 14, you can mix Span 60 and Tween 60 in different ratios.

-

The HLB of the blend is calculated using the following formula: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) Where:

-

w_A and w_B are the weight fractions of surfactant A and B.

-

HLB_A and HLB_B are the HLB values of surfactant A and B.

-

-

Prepare blends to achieve HLB values at regular intervals (e.g., 6, 8, 10, 12, 14).

-

-

Preparation of Emulsions:

-

For each emulsifier blend, prepare an oil-in-water (O/W) emulsion. A typical starting formulation would be 20% oil phase, 5% emulsifier blend, and 75% water phase.

-

Step 1: Oil Phase Preparation: Weigh the oil phase and the calculated amount of the emulsifier blend into a beaker. Heat the mixture to 70-75°C while stirring until all components are melted and homogeneously mixed.

-

Step 2: Water Phase Preparation: In a separate beaker, heat the distilled water to 70-75°C.

-

Step 3: Emulsification: Slowly add the water phase to the oil phase while continuously stirring with a homogenizer. Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet size. The speed and time of homogenization should be kept constant for all samples.

-

Step 4: Cooling: Allow the emulsion to cool to room temperature while stirring gently.

-

-

Evaluation of Emulsion Stability:

-

Pour each prepared emulsion into a separate graduated cylinder or test tube and seal it.

-

Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, at regular intervals (e.g., 1 hour, 24 hours, 48 hours, and 1 week) at room temperature.

-

The emulsion that shows the least amount of separation and maintains its initial appearance for the longest duration is considered the most stable.

-

The HLB of the emulsifier blend used in the most stable emulsion corresponds to the required HLB of the oil phase.[3]

-

For a more quantitative assessment, the droplet size and distribution can be analyzed using a microscope or a particle size analyzer. The emulsion with the smallest and most uniform droplet size is typically the most stable.

-

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Determining Required HLB

Caption: Experimental workflow for determining the required HLB of an oil phase.

Mechanism of Drug Penetration Enhancement by Propylene Glycol Esters

Propylene glycol and its esters are known to act as chemical penetration enhancers, facilitating the transport of drugs across the skin's primary barrier, the stratum corneum.

Caption: Mechanism of skin penetration enhancement by propylene glycol esters.

Applications in Drug Development

The ability of propylene glycol esters to act as emulsifiers and penetration enhancers makes them valuable excipients in the development of topical and transdermal drug delivery systems. Their low HLB values make them particularly suitable for W/O emulsions, which can provide an occlusive effect on the skin, enhancing hydration and drug absorption.

In nanoemulsion formulations, propylene glycol esters can be used as the oil phase to encapsulate lipophilic drugs, improving their solubility and bioavailability. The selection of a propylene glycol ester with an appropriate HLB is crucial for the formation of stable nanoemulsions with small droplet sizes, which can further enhance drug delivery.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental concept for formulators working with propylene glycol esters. A thorough understanding of HLB, coupled with systematic experimental determination, allows for the rational selection of emulsifiers to create stable and effective drug delivery systems. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries, enabling the development of optimized formulations with enhanced performance.

References

- 1. scribd.com [scribd.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 4. scientificspectator.com [scientificspectator.com]

- 5. labinsights.nl [labinsights.nl]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. pharmajournal.net [pharmajournal.net]

- 8. youtube.com [youtube.com]

- 9. jrhessco.com [jrhessco.com]

In-Depth Technical Guide to the Thermal Stability of Propylene Glycol Monostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of propylene glycol monostearate (PGMS). Propylene glycol monostearate is a widely used excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and lubricating properties.[1] Understanding its behavior under thermal stress is critical for ensuring product quality, stability, and safety during manufacturing, storage, and application. This document details the thermal decomposition profile of PGMS, factors influencing its stability, and standardized methodologies for its assessment.

Thermal Stability Profile

Propylene glycol monostearate is a mixture of the propylene glycol mono- and di-esters of stearic and palmitic acids, with the monoester of stearic acid being the predominant component.[2] Its thermal stability is a key parameter in formulation development and processing. While generally stable under recommended storage conditions, exposure to elevated temperatures can lead to degradation.[3]

A key study on the high-temperature decomposition of propylene glycol stearate (PGS) indicated a multi-stage degradation process. The initial phase, occurring between 135°C and 238°C, is characterized by the loss of water. At higher temperatures, specifically around 310°C, the ester linkage is susceptible to cleavage, leading to the formation of free fatty acids.[4]

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure propylene glycol monostearate is not extensively published, the following table summarizes the expected thermal events based on available literature and the analysis of similar long-chain fatty acid esters.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Description |

| Water Loss | ~135 | - | < 1 | Evaporation of residual moisture. |

| Initial Decomposition | ~200 - 250 | ~280 | 5 - 10 | Initial breakdown of the ester, potentially involving dehydration. |

| Major Decomposition | ~280 - 350 | ~310 | 80 - 95 | Cleavage of the ester bond and subsequent degradation of the propylene glycol and stearate moieties. |

| Final Decomposition | >350 | - | >95 | Further breakdown of organic residues into volatile products. |

Note: These values are representative and can vary depending on the purity of the sample, heating rate, and atmospheric conditions during analysis.

Factors Influencing Thermal Stability

The thermal stability of propylene glycol monostearate can be influenced by several factors, primarily related to its purity and the presence of residual catalysts from its synthesis.

-

Purity of Reactants: The synthesis of PGMS involves the reaction of propylene glycol with stearic acid. The purity of these starting materials is crucial. The presence of impurities in the final product, such as unreacted starting materials or by-products like di-esters, can lower the overall thermal stability.

-

Residual Catalysts: The esterification reaction is often catalyzed by acids or bases.[5] Residual catalyst in the final product can significantly impact its thermal stability, as these catalysts can promote degradation reactions at lower temperatures.

-

Presence of Oxidizing Agents: Propylene glycol monostearate is incompatible with strong oxidizing agents.[3][6] The presence of such agents can accelerate its decomposition, especially at elevated temperatures.

-

Atmosphere: The atmosphere in which PGMS is heated plays a significant role. In an inert atmosphere (e.g., nitrogen), thermal degradation is the primary process. In the presence of oxygen, oxidative degradation will also occur, potentially at lower temperatures and through different reaction pathways.

Experimental Protocols for Thermal Analysis

Standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of propylene glycol monostearate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the onset of decomposition, the rate of mass loss, and the composition of the final residue.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of propylene glycol monostearate into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss is observed.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (peak decomposition temperatures).

-

Quantify the percentage of mass loss at different temperature ranges corresponding to distinct degradation steps.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of propylene glycol monostearate into a clean aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its decomposition range (e.g., 400°C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy of these transitions.

-

Visualizations: Workflows and Degradation Pathways

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of propylene glycol monostearate using TGA and DSC.

Proposed Thermal Degradation Pathway

The thermal degradation of propylene glycol monostearate is proposed to proceed through the initial cleavage of the ester bond, followed by the decomposition of the resulting propylene glycol and stearic acid (or its derivatives). The following diagram outlines a plausible degradation pathway.

Conclusion

The thermal stability of propylene glycol monostearate is a critical consideration for its application in various industries. While stable under normal conditions, it undergoes decomposition at elevated temperatures, primarily through the loss of water and subsequent cleavage of the ester linkage above 300°C. The purity of the material, particularly the absence of residual catalysts and oxidizing agents, is paramount for ensuring its thermal stability. The use of standardized analytical techniques such as TGA and DSC is essential for characterizing the thermal profile of specific PGMS grades and ensuring their suitability for intended applications. This guide provides a foundational understanding for researchers and professionals working with this important excipient.

References

Methodological & Application

Protocol for synthesizing propylene glycol monostearate in the lab

Application Notes for Researchers, Scientists, and Drug Development Professionals

Propylene glycol monostearate (PGMS) is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and lubricant. In drug development, PGMS is of particular interest for its role in the formulation of oral, topical, and parenteral dosage forms. It can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) and is used in the preparation of self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and creams. This document provides a detailed protocol for the laboratory-scale synthesis of propylene glycol monostearate via the direct esterification of stearic acid and propylene glycol, offering both acid and base-catalyzed methods.

Key Experimental Parameters and Expected Outcomes

The synthesis of propylene glycol monostearate is a reversible esterification reaction. To drive the reaction towards the formation of the monoester, an excess of propylene glycol is typically used. The choice of catalyst, either acid or base, influences the reaction rate and temperature. The crude product is a mixture of propylene glycol monostearate, propylene glycol distearate, and unreacted starting materials.[1][2] Purification is essential to achieve a high monoester content, which is critical for its functional properties.[2]

Table 1: Summary of Quantitative Data for PGMS Synthesis

| Parameter | Acid Catalysis (p-Toluene-sulfonic acid) | Base Catalysis (Sodium Carbonate) |

| Reactants | Stearic Acid, 1,2-Propylene Glycol | Stearic Acid, 1,2-Propylene Glycol |

| Molar Ratio (Propylene Glycol:Stearic Acid) | 2:1 to 4:1 | 2:1 to 4:1[2] |

| Catalyst | p-Toluenesulfonic acid | Sodium Carbonate[2] |

| Catalyst Concentration | ~0.1% w/w of total reactants | 0.10% w/w of 1,2-Propylene Glycol[2] |

| Reaction Temperature | 120-140 °C | 160-180 °C[2] |

| Reaction Time | 3-5 hours | 2-4 hours[2] |

| Pressure | Atmospheric or slight vacuum | 0.06-0.08 MPa vacuum[2] |

| Neutralization Agent | 10% Sodium Bicarbonate Solution | Phosphoric Acid (0.15% w/w of 1,2-Propylene Glycol)[2] |

| Purification Method | Vacuum Distillation | Multi-stage Vacuum Distillation[2] |

| Expected Monoester Content (Crude) | 40-70% | 40-70%[2] |

| Expected Monoester Content (Purified) | >90% | >99%[2] |

Chemical Reaction Pathway

The synthesis of propylene glycol monostearate proceeds through the esterification of the primary hydroxyl group of propylene glycol with the carboxylic acid group of stearic acid. A side reaction leading to the formation of propylene glycol distearate can also occur.

Figure 1: Chemical reaction for the synthesis of propylene glycol monostearate.

Experimental Protocols

The following are detailed methodologies for the laboratory synthesis of propylene glycol monostearate using either an acid or a base catalyst.

Protocol 1: Acid-Catalyzed Synthesis of Propylene Glycol Monostearate

Materials:

-

Stearic Acid (C18H36O2)

-

1,2-Propylene Glycol (C3H8O2)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

10% (w/v) Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Toluene (optional, for azeotropic removal of water)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer or thermocouple

-

Dean-Stark trap (if using toluene) or a simple condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add stearic acid (1 mole equivalent) and 1,2-propylene glycol (3 mole equivalents).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (approximately 0.1% w/w of the total reactant mass).

-

Reaction: Heat the mixture to 130-140°C with continuous stirring. If using toluene for azeotropic water removal, the reaction can be conducted at the reflux temperature of toluene. The reaction progress can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically complete within 3-5 hours.

-

Cooling and Neutralization: Once the reaction is complete (acid value < 5), cool the mixture to below 80°C. Transfer the mixture to a separatory funnel.

-

Workup:

-

Wash the organic layer with a 10% sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer twice with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Filter the drying agent and remove the excess propylene glycol and any toluene (if used) using a rotary evaporator under reduced pressure.

-

Purification: The crude product, a mixture of mono- and diesters, can be purified by vacuum distillation to isolate the propylene glycol monostearate. The distillation is typically carried out at a temperature range of 190-250°C under high vacuum.[3]

Protocol 2: Base-Catalyzed Synthesis of Propylene Glycol Monostearate

Materials:

-

Stearic Acid (C18H36O2)

-

1,2-Propylene Glycol (C3H8O2)

-

Sodium Carbonate (Na2CO3), anhydrous

-

Phosphoric Acid (H3PO4), 85%

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer or thermocouple

-

Vacuum pump and vacuum gauge

-

Condenser and receiving flask

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a connection to a vacuum line via a condenser, add 1,2-propylene glycol (3 mole equivalents).

-

Catalyst Addition: Add anhydrous sodium carbonate (0.10% w/w of the propylene glycol).[2] Stir the mixture for 30 minutes.

-

Reaction: Add stearic acid (1 mole equivalent) to the flask. Heat the mixture to 170-180°C under a vacuum of 0.06-0.08 MPa.[2] The water produced during the reaction will be removed under vacuum. The reaction is typically complete in 2-4 hours.[2]

-

Neutralization: After the reaction is complete, cool the mixture to 140-150°C. Slowly add phosphoric acid (0.15% w/w of the initial propylene glycol) to neutralize the catalyst.[2] Stir for 30-60 minutes at this temperature.[2]

-

Workup:

-

Cool the mixture and add warm deionized water. Transfer to a separatory funnel.

-

Wash the organic layer several times with warm deionized water to remove the phosphate salts and any remaining propylene glycol.

-

Separate the organic layer.

-

-

Purification: The crude product can be purified by multi-stage vacuum distillation to obtain high-purity propylene glycol monostearate.[2]

Experimental Workflow Diagram

Figure 2: Experimental workflow for the synthesis of propylene glycol monostearate.

Analytical Protocol: Determination of Monoester Content by GC-FID

Principle: The composition of the reaction product (propylene glycol, stearic acid, propylene glycol monostearate, and propylene glycol distearate) is determined by gas chromatography with flame ionization detection (GC-FID) after derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.

Materials and Reagents:

-

Pyridine, analytical grade

-

N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

n-Heptadecane (Internal Standard)

-

Propylene glycol monostearate reference standard

Procedure:

-

Internal Standard Solution: Accurately weigh approximately 100 mg of n-heptadecane into a 100-mL volumetric flask and dilute to volume with pyridine.

-

Sample Preparation: Accurately weigh about 100 mg of the homogenized reaction product into a 25-mL volumetric flask and dilute to volume with the internal standard solution.[4]

-

Derivatization: Transfer 0.8 mL of the sample solution to a 2-mL autosampler vial. Add 0.3 mL of BSTFA and 0.1 mL of TMCS.[4][5] Cap the vial and shake vigorously. Heat the vial at 70°C for 20 minutes.[4][5]

-

GC-FID Analysis: Inject 1-2 µL of the derivatized sample into the GC-FID system.

Table 2: GC-FID Parameters for Analysis of Propylene Glycol Esters

| Parameter | Value |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with 95% methyl- 5% phenyl silicone.[4] |

| Carrier Gas | Helium |

| Injection Mode | Split (e.g., 20:1) |

| Injector Temperature | 320°C[4] |

| Oven Temperature Program | Initial: 60°C, hold for 1 min; Ramp: 10°C/min to 350°C, hold for 5 min.[4] |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 350°C[4] |

Data Analysis: Identify the peaks corresponding to the TMS derivatives of propylene glycol, stearic acid, propylene glycol monostearate, and propylene glycol distearate by comparing their retention times with those of reference standards. The relative percentage of each component can be calculated from the peak areas, using the internal standard for quantification. The monoester content is a critical parameter for evaluating the success of the synthesis and purification.

References

- 1. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 2. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 3. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]

- 4. fao.org [fao.org]

- 5. Propylene glycol esters of fatty acids [fao.org]

Application Notes and Protocols for Propylene Glycol Stearate as an Emulsifier in Pharmaceutical Formulations